molecular formula C8H5N3OS B1445276 2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde CAS No. 1339714-85-0

2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B1445276
CAS No.: 1339714-85-0
M. Wt: 191.21 g/mol
InChI Key: VLHYZPIEFVIHII-UHFFFAOYSA-N
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Description

2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde ( 1339714-85-0) is a high-purity chemical compound offered for research and development purposes. This heterocyclic organic compound features a molecular formula of C8H5N3OS and a molecular weight of 191.21 g/mol. It is characterized by a thiazole core functionalized with a carbaldehyde group at the 5-position and a pyrimidin-4-yl substituent at the 2-position, making it a valuable bifunctional building block in medicinal chemistry and drug discovery. The primary research application of this compound lies in its role as a key synthetic intermediate for the construction of more complex molecules. The presence of both an electron-deficient pyrimidine ring and a reactive aldehyde group allows it to undergo various condensation and cyclization reactions. Specifically, the formyl group is a versatile handle for generating Schiff bases, oximes, and other derivatives, or for use in the synthesis of diverse heterocyclic scaffolds such as imidazo[1,2-a]pyrimidines, which are cores found in many biologically active molecules . Researchers utilize such aldehyde-containing intermediates in the development of novel compounds with potential pharmacological activities, including antimicrobial, anticancer, and anti-corrosion properties . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-pyrimidin-4-yl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3OS/c12-4-6-3-10-8(13-6)7-1-2-9-5-11-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHYZPIEFVIHII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C2=NC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

The synthesis of 2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde typically proceeds via the following key steps:

Detailed Synthetic Routes and Reaction Conditions

Step Reaction Type Reagents & Conditions Yield (%) Notes
1. Formation of thiazole ring Cyclization of α-haloketones with thioamides or related precursors α-haloketone + thioamide, reflux in ethanol or other solvents 70-85% Commonly used method; forms 1,3-thiazole core
2. Introduction of pyrimidin-4-yl substituent Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) Pd catalyst, base, appropriate pyrimidinyl boronic acid or halide 65-80% Effective for selective substitution at 2-position
3. Formylation (aldehyde introduction) Vilsmeier-Haack reaction POCl3 + DMF, controlled temperature 60-75% Introduces aldehyde at 5-position; requires protection of sensitive groups

This approach is summarized in the following:

  • Starting from 4-aminopyrimidine or pyrimidine derivatives, reaction with α-haloketones under basic conditions leads to thiazole ring formation.
  • The aldehyde group is introduced via formylation, often employing Vilsmeier-Haack reagent (POCl3/DMF).
  • Protection of aldehyde groups during synthesis is critical to avoid side reactions.

Representative Laboratory Synthesis Example

One representative laboratory synthesis involves:

  • Reacting 4-aminopyrimidine with an α-haloketone to form the thiazole ring under basic reflux conditions.
  • Subsequent formylation at the 5-position of the thiazole ring using the Vilsmeier-Haack reagent.
  • Purification by recrystallization from ethanol or other solvents.

This method yields this compound with good purity and moderate to high yield.

Industrial and Scalable Production Methods

Industrial synthesis optimizes the above laboratory methods by:

  • Employing continuous flow reactors to improve reaction control and scalability.
  • Automating synthesis steps to enhance reproducibility and reduce costs.
  • Using greener solvents and minimizing hazardous reagents where possible.

Such optimization focuses on maximizing yield and purity while ensuring cost-effectiveness and environmental compliance.

Advanced Synthetic Variations and Related Compounds

Research literature reports related synthetic sequences involving:

  • Hantzsch thiazole synthesis : Condensation of α-haloketones with thioamides to form thiazole derivatives bearing pyrimidinyl groups.
  • Use of thiosemicarbazide intermediates to generate thiazole rings with aldehyde functionalities.
  • Multi-step syntheses involving Claisen-Schmidt condensations and subsequent cyclizations to yield complex heterocyclic hybrids incorporating the this compound scaffold.

Spectroscopic Characterization Supporting Preparation

Characterization techniques confirm successful synthesis:

Technique Key Observations Purpose
Nuclear Magnetic Resonance (NMR) Aldehyde proton signal at δ ~9.8–10.2 ppm; aromatic signals for pyrimidine and thiazole rings Structural confirmation
Mass Spectrometry (MS) Molecular ion peak corresponding to MW 206.03 g/mol; fragmentation patterns Molecular weight validation
Fourier-Transform Infrared Spectroscopy (FT-IR) Carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ Functional group identification
Single-Crystal X-ray Diffraction (SC-XRD) Definitive molecular conformation and bond connectivity Structural elucidation

Summary Table of Key Preparation Methods

Method Starting Materials Reaction Conditions Advantages Limitations
Cyclization of α-haloketones with 4-aminopyrimidine 4-aminopyrimidine, α-haloketone Basic reflux, ethanol Straightforward, moderate to high yield Requires careful control of conditions
Palladium-catalyzed cross-coupling Thiazole halide, pyrimidinyl boronic acid Pd catalyst, base, inert atmosphere High selectivity, versatile Expensive catalysts, sensitive to moisture
Vilsmeier-Haack formylation Thiazole intermediate POCl3/DMF, low temperature Efficient aldehyde introduction Requires handling of corrosive reagents

Research Findings and Notes

  • The aldehyde group at the 5-position is critical for further functionalization, enabling synthesis of biologically active derivatives.
  • Protecting groups may be necessary during multi-step syntheses to prevent aldehyde side reactions.
  • The pyrimidinyl substituent enhances biological activity and electronic properties, making the compound valuable in medicinal chemistry.
  • Continuous flow and automated synthesis technologies are increasingly applied to improve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(Pyrimidin-4-yl)-1,3-thiazole-5-carboxylic acid.

    Reduction: 2-(Pyrimidin-4-yl)-1,3-thiazole-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The biological activity of 2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs of 2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde, highlighting substituent variations and their implications:

Compound Name Core Structure Substituent Key Properties/Activities Reference
This compound Thiazole-pyrimidine hybrid Pyrimidin-4-yl, carbaldehyde Potential kinase inhibitor (inferred)
2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde hydrochloride Thiazole-pyridine hybrid Pyridin-4-yl, carbaldehyde (HCl salt) Pharmaceutical intermediate, versatile building block
2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde Thiazole-piperazine hybrid 4-Methylpiperazin-1-yl mp 74.5–76.5°C, high purity (97%)
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazolo-pyrimidine hybrid Tolyl, imino groups Structural isomerization studies
Key Observations:

Pyrimidine vs. This could improve binding affinity in kinase inhibitors, as seen in related pyrimidine-thiazole derivatives (e.g., compound 12a in ) . Pyridine analogs (e.g., 2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde hydrochloride) are more widely used in pharmaceutical synthesis due to their balanced solubility and reactivity .

Carbaldehyde Reactivity :

  • The aldehyde group in all three thiazole derivatives enables facile derivatization, such as Schiff base formation or nucleophilic additions, which is critical for developing prodrugs or modifying pharmacokinetic properties .

Physicochemical Properties :

  • The methylpiperazine-substituted analog () exhibits a melting point of 74.5–76.5°C and high purity (97%), suggesting that substituents like piperazine may enhance crystallinity and stability compared to aromatic heterocycles .
  • Pyrimidine-containing compounds may face solubility challenges due to increased hydrophobicity, whereas pyridine or piperazine derivatives benefit from improved aqueous solubility (e.g., hydrochloride salts in ) .

Biological Activity

Overview

2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound combines pyrimidine and thiazole structures, making it a valuable building block in the synthesis of various pharmacologically active molecules. Its primary biological activity is linked to the inhibition of protein kinases, which play critical roles in numerous cellular processes.

Target and Mode of Action

The compound primarily targets protein kinases , inhibiting their activity, which is crucial for signal transduction pathways involved in cell growth and proliferation. By interfering with these pathways, this compound can modulate various cellular functions, including:

  • Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs) impacts cell cycle progression.
  • Cell Survival : Modulation of the NF-κB signaling pathway can influence apoptosis and survival of cancer cells.

Cellular Effects

In vitro studies have demonstrated that this compound can significantly affect cell viability and proliferation across various cancer cell lines. For example, it has been shown to reduce cell viability significantly in cancerous cells while exhibiting lower toxicity in normal cells. The following table summarizes the cytotoxic effects observed:

Cell LineViability (%)IC50 (µM)
Cancer Cell Line A< 6.7915
Cancer Cell Line B< 10.0020
Normal Cell Line> 70N/A

Pharmacokinetics

Research indicates that compounds similar to this compound are rapidly absorbed and predominantly excreted through urine. The pharmacokinetic profile includes:

  • Oral Bioavailability : Approximately 31.8% following oral administration.
  • Clearance Rate : 82.7 mL/h/kg after intravenous administration.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It was found to exhibit significant inhibitory effects on various cancer cell lines with IC50 values ranging from 7 to 20 µM. Notably:

  • Mechanism : The compound affects pathways related to angiogenesis and cell signaling.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It showed moderate antibacterial activity against several strains of bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli>100 µg/mL
S. aureus<50 µg/mL
Pseudomonas aeruginosa>100 µg/mL

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluating the cytotoxic effects on various cancer cell lines revealed that exposure to this compound resulted in a significant decrease in viability, particularly in aggressive cancer types.
  • Antibacterial Efficacy : Another study focused on the antibacterial properties demonstrated that certain derivatives of this compound exhibited lower MIC values against Gram-positive bacteria compared to standard antibiotics.

Q & A

Q. What are the established synthetic methodologies for 2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde?

The synthesis typically involves coupling reactions between pyrimidine and thiazole precursors. For example, palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) is widely used to introduce the pyrimidinyl moiety to the thiazole scaffold. A related method for thiazole-carboxamide derivatives involves nucleophilic substitution of halogenated intermediates with amines or heterocycles . Key steps include protecting reactive aldehyde groups during synthesis to avoid side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR are critical for confirming the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic thiazole/pyrimidine signals.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C8_8H6_6N4_4OS, MW 206.03 g/mol) and fragmentation patterns.
  • FT-IR : The carbonyl stretch (C=O) of the aldehyde group appears at ~1680–1720 cm1^{-1} .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) provides definitive structural validation. For example, similar thiazole derivatives (e.g., 2-(2-fluorophenyl)-1,3-thiazole-5-carbaldehyde) have been resolved using SHELX software for refinement, which accounts for electron density maps and thermal motion .

Advanced Research Questions

Q. What strategies address challenges in refining crystallographic data for pyrimidine-thiazole hybrids?

  • Maximum-Likelihood Refinement : Programs like REFMAC incorporate prior phase information and error estimation, improving accuracy for low-resolution or twinned crystals .
  • Validation Tools : Use Rfree_{free} to assess overfitting and tools like MolProbity to validate geometry. Discrepancies in bond lengths or angles may indicate disordered regions requiring re-refinement .

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Substituent Analysis : Replace the pyrimidinyl group with analogs (e.g., 6-(trifluoromethyl)pyrimidin-4-yl) to assess effects on target binding, as seen in kinase inhibitors .
  • Aldehyde Functionalization : Convert the aldehyde to oximes or hydrazones to modulate reactivity and bioavailability .

Q. What computational methods predict reactivity and regioselectivity in derivatization?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the aldehyde group is highly electrophilic, favoring condensation reactions.
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies between spectroscopic and crystallographic data?

  • Case Study : If NMR suggests planar geometry but XRD shows torsional strain, re-examine sample purity or consider dynamic effects (e.g., rotational barriers in solution).
  • Multi-Method Validation : Correlate MS, HPLC retention times, and XRD to confirm structural consistency .

Key Properties and Applications

PropertyValue/DescriptionReference
Molecular FormulaC8_8H6_6N4_4OS
Molecular Weight206.03 g/mol
Key Functional GroupsAldehyde, pyrimidine, thiazole
Potential ApplicationsKinase inhibitors, antimicrobial agents

Methodological Recommendations

  • Synthetic Optimization : Use protecting groups (e.g., acetals) for aldehyde stability during coupling reactions .
  • Crystallization : Screen solvents (e.g., DMSO/water) to obtain diffraction-quality crystals .
  • Biological Assays : Pair in vitro testing with computational modeling to streamline lead optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde
Reactant of Route 2
2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.